(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
Description
Properties
IUPAC Name |
[1-(2-methylpropyl)-3-pyridin-2-ylpyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-10(2)7-16-8-11(9-17)13(15-16)12-5-3-4-6-14-12/h3-6,8,10,17H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSSLNCELFZVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CC=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol typically involves the reaction of 2-pyridinecarboxaldehyde with isobutylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the reduction of the pyrazole aldehyde to the corresponding alcohol using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Hydroxymethyl Group Reactivity
The hydroxymethyl (-CH₂OH) group at position 4 exhibits characteristic alcohol reactivity:
| Reaction Type | Conditions | Expected Product | Mechanistic Notes |
|---|---|---|---|
| Oxidation | CrO₃/H₂SO₄, Jones reagent | (4-carboxy-pyrazole derivative) | Sequential oxidation to aldehyde then carboxylic acid |
| Esterification | AcCl, RCOCl (acyl chlorides) | (4-(acyloxymethyl)-pyrazole derivative) | Nucleophilic acyl substitution; pyridine may act as base |
| Ether Formation | R-X (alkyl halides), base | (4-(alkoxymethyl)-pyrazole derivative) | Williamson synthesis; steric hindrance from isobutyl group may limit yields |
Pyridin-2-yl Ring Modifications
The electron-deficient pyridine ring at position 3 undergoes electrophilic substitution at specific positions:
Pyrazole Ring Reactivity
The core pyrazole ring demonstrates dual nucleophilic/electrophilic behavior:
Comparative Reactivity Table: Pyridin-2-yl vs. Pyridin-3-yl Isomers
Stability Under Reaction Conditions
Critical stability observations from analogous systems:
-
Acidic Conditions : Pyrazole ring remains intact below pH 3, but hydroxymethyl group may undergo dehydration above 80°C.
-
Basic Conditions : Risk of N-1 dealkylation (isobutyl group) at pH > 10.
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Oxidative Environments : Pyridin-2-yl ring shows higher resistance to ring-opening compared to pyridin-3-yl derivatives .
Unexplored Reaction Pathways
Based on structural analogs, the following areas require experimental validation:
-
Photochemical [2+2] Cycloadditions : Feasibility with electron-deficient dienophiles
-
Enzymatic Modifications : Potential for biocatalytic hydroxylation/ether cleavage
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Cross-Coupling at C4 : Suzuki-Miyaura reactions using protected hydroxymethyl groups
Scientific Research Applications
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in coordination chemistry and metal-organic frameworks.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally similar analogs from the literature:
*Note: The molecular formula and weight of the target compound are inferred from analogs due to lack of direct evidence.
Key Observations:
Cyclopropane's electron-withdrawing effect may alter electronic distribution in the pyrazole ring. The pyridin-2-yl group at position 3 (target compound and ) provides aromaticity and hydrogen-bonding capacity, absent in simpler analogs like .
Molecular Weight and Solubility :
- The target compound (~231.30 g/mol) is heavier than (175.19 g/mol), likely reducing aqueous solubility. However, the hydroxymethyl group may mitigate this by increasing polarity.
Purity and Storage :
- High purity (≥95%) is common for these compounds (e.g., ), ensuring reliability in experimental applications. Most analogs are stable at room temperature .
Biological Activity
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The specific structure includes an isobutyl group at position 1, a pyridinyl group at position 3, and a hydroxymethyl group at position 4 of the pyrazole ring. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Achieved through condensation reactions involving hydrazine and suitable carbonyl compounds.
- Introduction of the Pyridinyl Group : Often accomplished via coupling reactions with pyridine derivatives.
- Hydroxymethyl Group Addition : This can be performed using formaldehyde or related reagents under controlled conditions.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol can inhibit the growth of various bacterial strains and fungi. In vitro tests have demonstrated effective inhibition against pathogens like Escherichia coli and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Microorganism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |
|---|---|---|---|
| E. coli | 40 | Ampicillin | 32 |
| Aspergillus niger | 20 | Griseofulvin | 16 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating strong anti-inflammatory potential .
Anticancer Properties
The anticancer activity of pyrazole compounds is particularly noteworthy. Research has shown that derivatives can induce apoptosis in various cancer cell lines, including breast (MDA-MB-231), colorectal (HCT-116), and liver (HepG2) cancers. For example, one derivative demonstrated an IC50 value of 1.1 µM against HCT-116 cells, highlighting its potential as an anticancer agent .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 3.3 |
| HCT-116 | 1.1 |
| HepG2 | 1.6 |
The biological activity of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could act on various receptors, modulating their activity and influencing cellular responses.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of pyrazole derivatives:
- A study published in PubMed Central reviewed multiple pyrazole compounds and their activities against different cancer types, emphasizing their role as promising anticancer agents .
- Another investigation focused on the synthesis and evaluation of new pyrazole derivatives for their anti-inflammatory properties, showcasing significant results in reducing inflammation markers .
Q & A
Basic Research Questions
Q. How can synthetic routes for (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol be optimized to improve yield and purity?
- Methodology : Utilize hydrazine hydrate and KOH in ethanol under reflux (5–30 hours) for cyclization of pyrazole intermediates, followed by acidification and recrystallization from methanol. Monitor reaction progress via TLC and optimize stoichiometry to minimize side products .
- Critical Parameters : Reaction time, temperature, and choice of solvent (e.g., ethanol vs. dioxane) significantly impact yield. For example, extended reflux in xylene (25–30 hours) may be required for sulfonated pyrrole derivatives .
Q. What spectroscopic techniques are most effective for characterizing (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol?
- Recommended Methods :
- 1H NMR : Confirm substitution patterns on pyrazole and pyridine rings via chemical shifts (e.g., pyridin-2-yl protons at δ 7.2–8.5 ppm) .
- IR Spectroscopy : Identify hydroxyl (-OH) stretches (~3200–3500 cm⁻¹) and pyrazole C=N vibrations (~1500–1600 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS for [M+H]+) and fragmentation patterns .
Q. How does solvent choice influence the solubility and purification of this compound?
- Insights : Methanol is effective for recrystallization due to moderate polarity, while DMF-EtOH (1:1) mixtures resolve solubility issues in polar derivatives . For chromatographic purification, silica gel with ethyl acetate/hexane gradients is recommended .
Advanced Research Questions
Q. What challenges arise in crystallizing (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol, and how can they be addressed?
- Crystallography Workflow : Slow evaporation of methanol solutions at ambient temperature produces well-formed crystals. Use SHELXL for structure refinement, leveraging high-resolution data to resolve disorder in flexible isobutyl/pyridyl groups .
- Common Issues : Twinning or weak diffraction may require data collection at synchrotron facilities. For hemisolvate structures (e.g., methanol inclusion), validate occupancy via elemental analysis .
Q. How can computational and experimental data be integrated to analyze structure-activity relationships (SAR) for this compound?
- Approach :
- Docking Studies : Model interactions with biological targets (e.g., kinases or TGF-β receptors) using pyridin-2-yl and pyrazole motifs as anchor points .
- In Vitro Assays : Test cytotoxicity via MTT assays (e.g., IC50 in cancer cell lines) and correlate with substituent effects (e.g., isobutyl vs. phenyl groups) .
- Case Study : Pyrazole derivatives with electron-withdrawing groups (e.g., nitro) show enhanced bioactivity due to improved target binding .
Q. How should researchers resolve contradictory data in spectroscopic vs. crystallographic analyses?
- Strategies :
- Cross-validate NMR/IR data with X-ray diffraction to confirm tautomeric forms (e.g., pyrazole NH vs. O–H in methanol adducts) .
- Use dynamic NMR to probe conformational flexibility in solution that may differ from solid-state structures .
Q. What mechanistic insights guide the design of derivatives with enhanced stability or reactivity?
- Key Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
